

# Application Notes and Protocols for Measuring Mps1-IN-8 IC50 Values

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

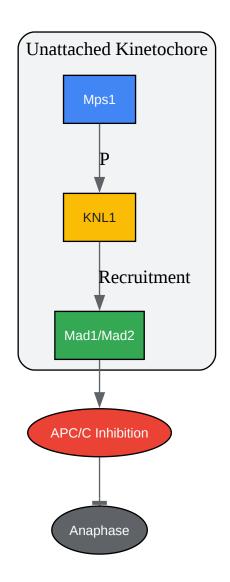
Monopolar spindle 1 (Mps1), also known as Threonine Tyrosine Kinase (TTK), is a dual-specificity protein kinase that plays a crucial role in the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures the proper segregation of chromosomes during mitosis.[1][2][3] Dysregulation of Mps1 is frequently observed in various human cancers, making it an attractive therapeutic target for the development of novel anticancer agents.[1][4] [5] Mps1-IN-8 is a potent and selective inhibitor of Mps1 kinase activity. Accurate and reproducible determination of its half-maximal inhibitory concentration (IC50) is essential for its preclinical and clinical development.

These application notes provide detailed protocols for measuring the IC50 value of **Mps1-IN-8** using both biochemical and cell-based assays.

# **Mps1 Signaling Pathway**

Mps1 is a key upstream regulator of the SAC.[1][3] Upon detection of unattached or improperly attached kinetochores, Mps1 is activated and initiates a signaling cascade that leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby delaying the onset of anaphase until all chromosomes are correctly bioriented.[6] Mps1 phosphorylates multiple substrates, including KNL1, which serves as a scaffold to recruit other SAC proteins like Mad1 and Mad2.[4]





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Mps1 signaling cascade at the unattached kinetochore.

# **Quantitative Data Presentation**

The following table summarizes the reported IC50 values for various Mps1 inhibitors, including compounds structurally related to **Mps1-IN-8**, determined by different assay methodologies.



Compound	Assay Type	Assay Details	IC50 (nM)	Reference
Mps1-IN-1	Biochemical	ATP-competitive kinase assay	367	[7]
MPI-0479605	Biochemical	ATP-competitive kinase assay (MBP substrate)	1.8	[6][8]
CCT271850	Biochemical	Kinase assay (Low ATP - 10 μΜ)	11.2	[1]
CCT271850	Biochemical	Kinase assay (High ATP - 1 mM)	20	[1]
CCT271850	Cellular	Mps1 T33/S37 autophosphorylat ion in HCT116 cells	59	[1]
Mps-BAY1	Biochemical	In vitro kinase assay	1-10	[9]
Mps-BAY1	Cellular	SAC inactivation (p-H3) in HeLa cells	130	[9]
Mps-BAY2a	Biochemical	In vitro kinase assay	1-10	[9]
Mps-BAY2a	Cellular	SAC inactivation (p-H3) in HeLa cells	95	[9]
Mps-BAY2b	Biochemical	In vitro kinase assay	1-10	[9]
Mps-BAY2b	Cellular	SAC inactivation (p-H3) in HeLa cells	670	[9]

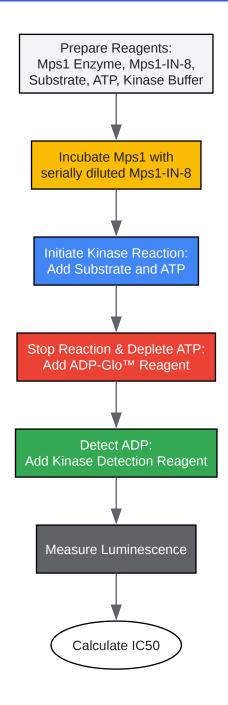


RMS-07 Biochemical Full-length Mps1 activity assay 13.1 [4]

# Experimental Protocols Biochemical IC50 Determination using ADP-Glo™ Kinase Assay

This protocol describes the determination of **Mps1-IN-8** IC50 in a biochemical assay that measures the amount of ADP produced in the kinase reaction.





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Workflow for the ADP-Glo™ Mps1 kinase assay.

#### Materials:

- Recombinant human Mps1/TTK enzyme
- Mps1-IN-8



- Myelin Basic Protein (MBP) as a substrate
- ATP
- ADP-Glo™ Kinase Assay Kit (Promega)
- Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT)
- 384-well white assay plates
- Luminometer

#### Procedure:

- Compound Preparation: Prepare a 10-point serial dilution of Mps1-IN-8 in 100% DMSO. A common starting concentration is 10 mM.
- Reagent Preparation:
  - Thaw all reagents and keep them on ice.
  - Prepare the complete kinase buffer.
  - Dilute the Mps1 enzyme to the desired concentration in kinase buffer.
  - Prepare a substrate/ATP mix in kinase buffer. The final ATP concentration should be at or near the Km for Mps1.
- Assay Plate Setup:
  - Add 2.5 μL of the diluted Mps1-IN-8 or DMSO (vehicle control) to the appropriate wells of a 384-well plate.
  - $\circ~$  Add 2.5  $\mu L$  of the diluted Mps1 enzyme to all wells except the "no enzyme" control wells.
  - Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
- Kinase Reaction:

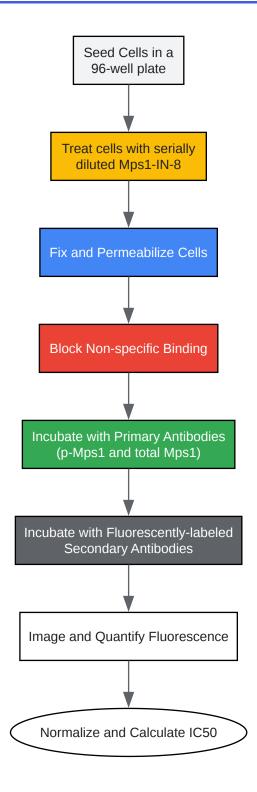


- Initiate the kinase reaction by adding 5 μL of the substrate/ATP mix to each well.
- Incubate the plate at 30°C for 60 minutes.
- ADP Detection:
  - Add 5 µL of ADP-Glo<sup>™</sup> Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
  - Incubate at room temperature for 40 minutes.[10][11]
  - $\circ$  Add 10  $\mu$ L of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
  - Incubate at room temperature for 30-60 minutes.[11]
- Data Acquisition and Analysis:
  - Measure the luminescence using a plate reader.
  - The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the Mps1 kinase activity.
  - Plot the luminescence signal against the logarithm of the Mps1-IN-8 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

# Cellular IC50 Determination using In-Cell Western™ Assay

This protocol describes the measurement of Mps1 inhibition in a cellular context by quantifying the levels of Mps1 autophosphorylation.





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Workflow for the In-Cell Western™ assay.

Materials:



- Human cancer cell line (e.g., HCT116, HeLa)
- Cell culture medium and supplements
- Mps1-IN-8
- Nocodazole (or other mitotic arrest agent)
- Formaldehyde
- Triton X-100
- Blocking buffer (e.g., Odyssey Blocking Buffer)
- Primary antibodies: Rabbit anti-phospho-Mps1 (e.g., pT676) and Mouse anti-total Mps1
- Fluorescently labeled secondary antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse
- · 96-well black-walled imaging plates
- Infrared imaging system (e.g., LI-COR Odyssey)

#### Procedure:

- Cell Seeding: Seed cells into a 96-well black-walled plate at a density that will result in 70-80% confluency at the time of treatment.
- Cell Treatment:
  - The following day, treat the cells with a serial dilution of Mps1-IN-8 for a predetermined time (e.g., 1-2 hours).
  - To enrich for mitotic cells and enhance the Mps1 autophosphorylation signal, co-treat with a mitotic arresting agent like nocodazole (e.g., 100 ng/mL).
- Fixation and Permeabilization:



- Carefully remove the media and fix the cells by adding a formaldehyde solution (e.g., 4% in PBS) for 20 minutes at room temperature.
- Wash the wells three times with PBS.
- Permeabilize the cells by adding a Triton X-100 solution (e.g., 0.1% in PBS) for 20 minutes at room temperature.
- Wash the wells three times with PBS.
- Blocking: Add blocking buffer to each well and incubate for 1.5 hours at room temperature to reduce non-specific antibody binding.
- · Primary Antibody Incubation:
  - Dilute the primary antibodies (anti-phospho-Mps1 and anti-total Mps1) in blocking buffer.
  - Remove the blocking buffer and add the primary antibody solution to each well.
  - Incubate overnight at 4°C.
- Secondary Antibody Incubation:
  - Wash the wells four times with PBS containing 0.1% Tween-20.
  - Dilute the fluorescently labeled secondary antibodies in blocking buffer.
  - Add the secondary antibody solution to each well and incubate for 1 hour at room temperature, protected from light.
- Imaging and Analysis:
  - Wash the wells four times with PBS containing 0.1% Tween-20.
  - Image the plate using an infrared imaging system in the 700 nm and 800 nm channels.
  - Quantify the fluorescence intensity for both phospho-Mps1 and total Mps1 in each well.
- Data Normalization and IC50 Calculation:



- Normalize the phospho-Mps1 signal to the total Mps1 signal for each well to account for variations in cell number.
- Plot the normalized phospho-Mps1 signal against the logarithm of the Mps1-IN-8
  concentration and fit the data to a sigmoidal dose-response curve to determine the IC50
  value.[12]

# Conclusion

The protocols outlined in these application notes provide robust and reproducible methods for determining the IC50 value of **Mps1-IN-8**. The choice between a biochemical and a cellular assay will depend on the specific research question. Biochemical assays are useful for determining the direct inhibitory effect of a compound on the purified enzyme, while cellular assays provide a more physiologically relevant measure of a compound's potency by taking into account factors such as cell permeability and off-target effects.[12] Consistent and accurate IC50 determination is a critical step in the characterization and development of Mps1 inhibitors as potential cancer therapeutics.

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